molecular formula C19H18N2OS2 B2587274 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034410-09-6

3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2587274
CAS No.: 2034410-09-6
M. Wt: 354.49
InChI Key: ILMZKXCKTPQHIQ-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide ( 2034410-09-6) is a synthetic organic compound with the molecular formula C 19 H 18 N 2 OS 2 and a molecular weight of 354.49 g/mol . This propanamide derivative features a distinct molecular architecture, incorporating both phenylthio and 5-(thiophen-2-yl)pyridin-3-ylmethyl groups, which may be of significant interest in medicinal chemistry and pharmacology research. The structural motif of propanamide is found in compounds with diverse biological activities. Research into similar propionamide derivatives has shown promise in the development of potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, which are relevant for investigating novel pathways for pain management . Furthermore, analogous compounds containing thiophene and pyridine rings have been explored as transient receptor potential vanilloid 1 (TRPV1) antagonists, which represent a target for pain and inflammation research . Other research directions for related structures include their evaluation as cholinesterase inhibitors for the study of neurodegenerative conditions . The specific biological profile and mechanism of action for this compound are subjects for further investigation. Safety Information: This compound is classified with the signal word "Warning" under the GHS system. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety dat sheet for detailed handling instructions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(8-10-23-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-24-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMZKXCKTPQHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Phenylthio Group: This can be achieved by reacting a suitable phenylthiol with a halogenated precursor under basic conditions.

    Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often used under controlled conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the phenylthio group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its role as a building block in the synthesis of polymers, dyes, or other functional materials is of particular interest.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name Backbone Key Substituents Relevance to Target Compound Reference
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Propanamide Oxadiazole-thiazole hybrid, methylphenyl group Shared propanamide backbone and sulfur-rich substituents; used for physicochemical comparison
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Propanamide Thiazole, fluorophenyl, furan Demonstrates anticancer activity; highlights role of heterocycles in bioactivity
N-((2-(Hexyloxy)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (42) Propanamide Pyridine, hexyloxy, sulfonamido Pyridine-containing TRPV1 antagonist; structural similarity in N-alkylpyridine substitution
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Propanamide Thiazole, pyridine, trifluoropropylthio Pesticidal application; shares thioether and pyridine motifs
3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-propanamide Propanamide Thiazolidinone, chlorophenyl Sulfur-rich scaffold; emphasizes versatility of thioamide derivatives

Physicochemical Properties

Key data from analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectral Data (IR, NMR, MS) Reference
7c C16H17N5O2S2 375 134–136 IR: 3280 (NH), 1680 (C=O); <sup>1</sup>H NMR: δ 2.31 (s, 3H, CH3)
7e C17H19N5O2S2 389 142–144 MS: m/z 390 [M+H]<sup>+</sup>
42 C22H25F2N3O3S 449.5 N/A <sup>1</sup>H NMR: δ 7.75 (d, 1H, pyridine); MS: m/z 450 [M+H]<sup>+</sup>
43 C23H25F2N3O3S 461.5 92–98 IR: 1710 (C=O); <sup>13</sup>C NMR: δ 162.1 (C-F)

The target compound is expected to exhibit similar physicochemical traits, such as a molecular weight of ~400–450 g/mol and a melting point between 120–180°C, based on its structural relatives .

Biological Activity

3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific applications, supported by data tables and research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiophenyl and pyridinyl intermediates, followed by coupling reactions under controlled conditions. Common reagents include organolithium compounds and transition metal catalysts.

Key Synthetic Steps:

  • Formation of Intermediates : Synthesis begins with the preparation of thiophenyl and pyridinyl precursors.
  • Coupling Reaction : These intermediates are coupled using palladium-catalyzed methods.
  • Purification : The final product is purified through methods such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Modulation of Receptor Activity : It could interact with receptors to alter signaling pathways, potentially leading to therapeutic effects.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, N-Heterocycles have shown promise against viral infections by inhibiting viral polymerases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that related compounds can significantly inhibit the growth of cancer cell lines while showing minimal toxicity to normal cells. For example, studies using MTT assays on breast cancer cell lines (MCF-7) indicated substantial antiproliferative effects .

Case Studies

  • Antiviral Efficacy
    • A study investigated the efficacy of similar compounds against Hepatitis C Virus (HCV) NS5B RNA polymerase, revealing IC50 values below 35 μM for effective inhibitors .
  • Cytotoxicity Assessment
    • In vitro studies on synthesized derivatives showed significant cytotoxic effects on cancer cells (e.g., MCF-7), with IC50 values indicating effective concentrations for therapeutic applications .

Table 1: Summary of Biological Activities

Activity Type Observed Effect IC50 Value (μM) Cell Line/Target
AntiviralInhibition of NS5B31.9 - 32.2HCV
CytotoxicityGrowth inhibition<50MCF-7 (Breast Cancer)

Table 2: Synthesis Overview

Step Reagents Used Conditions
Formation of IntermediatesOrganolithium reagentsControlled atmosphere
Coupling ReactionPalladium catalystsSpecific temperature settings
PurificationChromatographyStandard lab techniques

Q & A

Q. What in vitro and in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer :
  • In vitro : TRPV1-expressing DRG neurons for calcium flux assays (IC50 determination) .
  • In vivo : Rat models of inflammatory pain (e.g., CFA-induced hyperalgesia) with dose-ranging studies (1–30 mg/kg, oral/IP) .

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